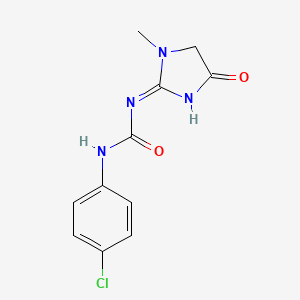
1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea" is a chemical entity that appears to be a derivative of imidazole-based ureas. Imidazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The structure of the compound suggests the presence of a chlorophenyl group, an imidazole ring, and a urea moiety, which could contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, substituted imidazo[4,5-b]pyridin-2-ones, which share a similar core structure to the compound , can be synthesized by heating equimolar amounts of aminopyridine, urea, and an arylamine . Although the exact synthesis of "1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea" is not detailed in the provided papers, it is likely that a similar approach could be employed, involving the reaction of a chlorophenyl derivative with urea and an imidazole precursor under controlled conditions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, novel pyridine derivatives with an imidazole ring have been structurally confirmed by IR, HR-MS, 1H and 13C NMR spectra, and in some cases, single crystal X-ray diffraction (XRD) . Density functional theory (DFT) calculations can provide insights into the optimized geometrical parameters, which are often in good agreement with experimental data. The molecular structure of the compound would likely exhibit similar characteristics, with the potential for interesting electronic properties such as charge transfer within the molecule.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, reactions involving ureas and aldehydes can lead to rearrangements with oxide ion transfer, resulting in different isomers . The presence of a chlorophenyl group in the compound could also influence its reactivity, potentially allowing for further functionalization or participation in coupling reactions. The specific reactivity of "1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea" would depend on the electronic and steric effects of the substituents on the imidazole ring and the urea moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely depending on their substitution patterns. For example, some imidazole derivatives exhibit good activity as plant growth regulators , while others show promising nonlinear optical activity . The compound could potentially possess unique properties such as solubility in various solvents, melting point, and biological activity, which would be influenced by the chlorophenyl and imidazole groups. Analytical techniques such as IR and NMR spectroscopy, as well as elementary analysis, could be used to confirm the structure and purity of the synthesized compound.
Applications De Recherche Scientifique
Potential Research Applications
Environmental Impact Studies : Compounds with chlorophenyl and imidazolyl groups have been studied for their environmental persistence and potential effects on ecosystems. For instance, chlorophenols and their derivatives are known for their use in pesticides and industrial chemicals, which necessitate investigations into their degradation, bioaccumulation, and toxicological impacts on aquatic and terrestrial life forms.
Pharmacological Investigations : Imidazolyl ureas exhibit a range of biological activities, making them candidates for drug development. Research could focus on exploring the antimicrobial, antifungal, or insecticidal properties of "1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea". For example, sertaconazole, a compound with an imidazolyl group, has been shown to possess potent antifungal activity, indicating potential pharmacological applications for structurally related compounds (Nasarre et al., 1992).
Toxicology and Safety Assessment : Given the presence of a chlorophenyl group, studying the toxicological profile of the compound is crucial. Research could aim at understanding its metabolism, potential for causing oxidative stress, and effects on human health, especially in occupational settings where exposure might occur. Investigations into metabolites and their toxicity could also provide valuable information for safety assessments.
Analytical Method Development : Developing sensitive and specific analytical methods for detecting this compound in biological and environmental samples could be another area of research. This is particularly important for monitoring exposure levels, understanding pharmacokinetics, and assessing environmental contamination.
Chemical Synthesis and Modification : Exploring synthetic pathways for this compound and its derivatives can lead to the discovery of novel materials or drugs. Research might focus on optimizing synthesis conditions, exploring the reactivity of the imidazolyl urea moiety, and generating new compounds with enhanced properties or reduced toxicity.
Propriétés
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMQUNASFASQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CC(=O)N/C1=N\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)
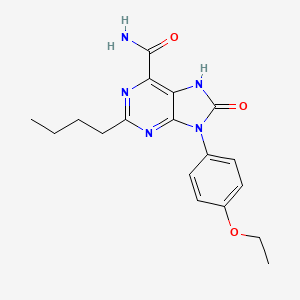
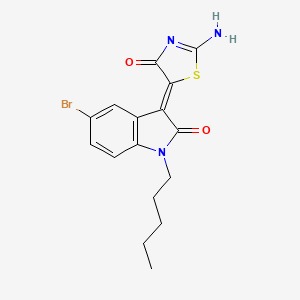
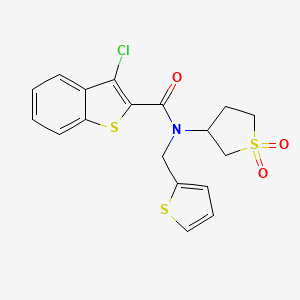
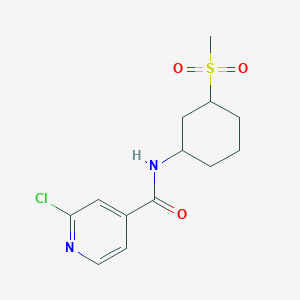
![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)
![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)
![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)
![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2525846.png)
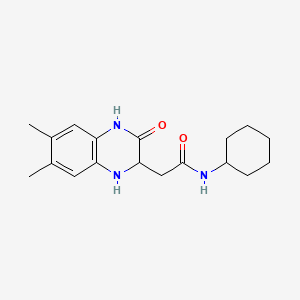
![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)